molecular formula C11H7BrOS B6355293 3-(4-Bromothiophen-3-yl)benzaldehyde CAS No. 1501247-69-3

3-(4-Bromothiophen-3-yl)benzaldehyde

Cat. No.: B6355293
CAS No.: 1501247-69-3
M. Wt: 267.14 g/mol
InChI Key: FUDMUWFUCHFONV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromothiophen-3-yl)benzaldehyde: is an organic compound with the molecular formula C11H7BrOS and a molecular weight of 267.15 g/mol It is characterized by the presence of a bromine atom attached to a thiophene ring, which is further connected to a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-(4-Bromothiophen-3-yl)benzaldehyde typically involves the bromination of thiophene followed by a formylation reaction. One common method includes the following steps:

Industrial Production Methods:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

3-(4-Bromothiophen-3-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous or alkaline medium.

    Reduction: NaBH4 in methanol or ethanol; LiAlH4 in dry ether.

    Substitution: NaOCH3 in methanol; KOtBu in tert-butanol.

Major Products:

    Oxidation: 3-(4-Bromothiophen-3-yl)benzoic acid.

    Reduction: 3-(4-Bromothiophen-3-yl)benzyl alcohol.

    Substitution: 3-(4-Methoxythiophen-3-yl)benzaldehyde (example of methoxy substitution).

Scientific Research Applications

Chemistry:

3-(4-Bromothiophen-3-yl)benzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science applications

Biology and Medicine:

In biological research, this compound can be used to study the effects of brominated thiophenes on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Industry:

In the industrial sector, this compound is used in the production of advanced materials, such as conductive polymers and organic semiconductors. Its ability to undergo various chemical transformations makes it a valuable building block for material scientists.

Mechanism of Action

The mechanism of action of 3-(4-Bromothiophen-3-yl)benzaldehyde depends on its specific application. In chemical reactions, the bromine atom and aldehyde group are key reactive sites that participate in various transformations. The molecular targets and pathways involved in its biological activity are determined by the specific bioactive molecules derived from this compound.

Comparison with Similar Compounds

  • 3-(4-Chlorothiophen-3-yl)benzaldehyde
  • 3-(4-Fluorothiophen-3-yl)benzaldehyde
  • 3-(4-Methylthiophen-3-yl)benzaldehyde

Comparison:

Compared to its analogs, 3-(4-Bromothiophen-3-yl)benzaldehyde is unique due to the presence of the bromine atom, which can influence its reactivity and the types of reactions it undergoes. Bromine is a larger and more polarizable atom compared to chlorine, fluorine, and methyl groups, which can affect the compound’s electronic properties and interactions with other molecules.

Properties

IUPAC Name

3-(4-bromothiophen-3-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrOS/c12-11-7-14-6-10(11)9-3-1-2-8(4-9)5-13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDMUWFUCHFONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CSC=C2Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.